Allitol-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

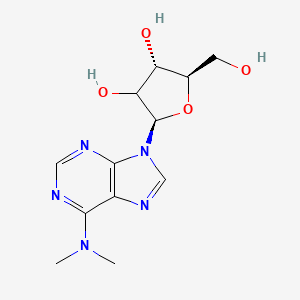

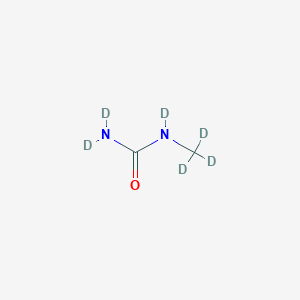

Allitol-13C, also known as Allodulcitol-13C, is a rare natural polyol that has been labeled with the stable isotope carbon-13. This compound is used primarily in scientific research due to its unique properties and applications. Allitol itself is a rare sugar alcohol that can be used as a sweetener and is an important intermediate for the preparation of agents against diabetes, cancer, and viral infections, including AIDS .

準備方法

Synthetic Routes and Reaction Conditions

Allitol-13C can be synthesized through a multi-enzyme coexpression pathway in Escherichia coli. This involves the coexpression of D-psicose-3-epimerase from Ruminococcus sp. and ribitol dehydrogenase from Klebsiella oxytoca, forming a multi-enzyme coupling pathway for allitol production. The cofactor recycling system is constructed using the formate dehydrogenase gene from Candida methylica for continuous NADH supply .

Industrial Production Methods

The industrial production of this compound involves the biotransformation of D-fructose using recombinant whole cells of Escherichia coli. The process includes optimizing the medium, recombinant gene induction conditions, and the substrate feeding rate for the cultivation of catalytic cells. The fed-batch culture is scaled up to a 10-liter fermentor, resulting in high-purity allitol crystals through cooling recrystallization .

化学反応の分析

Types of Reactions

Allitol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different compounds used in scientific research and industrial applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include D-psicose-3-epimerase, ribitol dehydrogenase, and formate dehydrogenase. The reactions typically occur under mild conditions, making the process environmentally friendly and cost-effective .

Major Products Formed

The major products formed from the reactions involving this compound include azasugars, which are potential medicines against diabetes, cancer, and viral infections .

科学的研究の応用

Allitol-13C has significant applications in various fields of scientific research:

作用機序

The mechanism of action of Allitol-13C involves its role as an intermediate in the preparation of azasugars. These azasugars exert their effects by targeting specific molecular pathways involved in diabetes, cancer, and viral infections. The stable isotope labeling allows for precise tracking and analysis of these pathways .

類似化合物との比較

Similar Compounds

D-psicose: A rare sugar used in the synthesis of Allitol-13C.

Ribitol: Another sugar alcohol involved in the production of this compound.

Formate dehydrogenase: An enzyme used in the cofactor recycling system for this compound production.

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. Its role as an intermediate in the preparation of azasugars also sets it apart from other similar compounds .

特性

分子式 |

C6H14O6 |

|---|---|

分子量 |

183.16 g/mol |

IUPAC名 |

(2S,3S,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+/i1+1/m0/s1 |

InChIキー |

FBPFZTCFMRRESA-IXWQDQNFSA-N |

異性体SMILES |

C([C@H]([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)

![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)

![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)